molecular formula C9H13NO B2983061 2-Methyl-1-(pyridin-4-yl)propan-1-ol CAS No. 172219-15-7

2-Methyl-1-(pyridin-4-yl)propan-1-ol

Cat. No. B2983061
CAS RN: 172219-15-7
M. Wt: 151.209
InChI Key: NQEBFPACCUFVIK-UHFFFAOYSA-N
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Description

“2-Methyl-1-(pyridin-4-yl)propan-1-ol” is a chemical compound with the CAS Number: 172219-15-7 . It has a molecular weight of 151.21 .


Molecular Structure Analysis

The InChI code for “2-Methyl-1-(pyridin-4-yl)propan-1-ol” is 1S/C9H13NO/c1-7(2)9(11)8-3-5-10-6-4-8/h3-7,9,11H,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

“2-Methyl-1-(pyridin-4-yl)propan-1-ol” is a liquid . Its molecular weight is 151.21 .

Scientific Research Applications

Synthesis of Nonanuclear Ni(II) Clusters

The synthesis and characterization of a nonanuclear Ni(II) cluster from a pyridyl-alcohol ligand is explored by Massard, Rogez, and Braunstein (2014). This unique coordination cluster, described as comprising two cubane moieties connected by nickel atoms and various bridging acetates, exhibits intriguing magnetic and catalytic properties, particularly in ethylene oligomerization (Massard, Rogez, & Braunstein, 2014).

Molecular Aggregation Studies

In a study by Tukhvatullin et al. (2010), the aggregation of molecules in liquid pyridine and its solutions is analyzed. The research focuses on the vibrational band shifts in hydrogen-bonded aggregates in pyridine–propan-2-ol solutions, providing insights into the structural dynamics of such aggregates. This study is significant for understanding the intermolecular interactions in mixed solvents (Tukhvatullin, Hudayberdiev, Jumabaev, Hushvaktov, & Absanov, 2010).

Catalytic Behavior of Palladium(II) Complexes

Zulu et al. (2020) investigated Palladium(II) complexes of (pyridyl)imine ligands as catalysts for methoxycarbonylation of olefins. This study is pivotal in understanding the influence of complex structure and olefin chain length on catalytic behavior, highlighting the potential of these complexes in industrial applications (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).

Synthesis of α_1 Receptor Antagonists

Hon (2013) focused on the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives with α1 receptor antagonistic activity. This research contributes to the development of new therapeutic agents targeting the α1 receptor, which is important in various physiological processes (Hon, 2013).

Structural Studies of Metal Complexes

Gennari et al. (2007) presented the synthesis of a chiral N,N',O-donor heteroscorpionate ligand and its Ni2+, Cu2+, Zn2+ complexes. This research, involving X-ray crystallography and NMR/UV-vis titrations, adds valuable insights into the structural and solution dynamics of such metal complexes (Gennari, Tegoni, Lanfranchi, Pellinghelli, & Marchiò, 2007).

properties

IUPAC Name

2-methyl-1-pyridin-4-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(2)9(11)8-3-5-10-6-4-8/h3-7,9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEBFPACCUFVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=NC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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